4,6,8-Trichloroquinazoline

Thermal properties Melting point Solid-state stability

Researchers synthesizing kinase inhibitors often face uncontrolled poly-substitution in multi-chlorinated heterocycles. 4,6,8-Trichloroquinazoline solves this via a predictable reactivity gradient (C4 >> C6/C8), enabling clean sequential functionalization. • C4 amination yields 4-amino-6,8-dichloroquinazoline intermediates for GCN2/EGFR programs. • Inert C6/C8 chlorines serve as late-stage diversification handles for systematic SAR. • Higher thermal stability (mp 145-147°C) reduces sintering during automated parallel synthesis. • Compatible with Pd-catalyzed cross-coupling and nucleophilic aromatic substitution at the benzo ring.

Molecular Formula C8H3Cl3N2
Molecular Weight 233.5 g/mol
CAS No. 19815-21-5
Cat. No. B025338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-Trichloroquinazoline
CAS19815-21-5
SynonymsNsc64691
Molecular FormulaC8H3Cl3N2
Molecular Weight233.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl
InChIInChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
InChIKeyOXWAQRCVLUTMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,8‑Trichloroquinazoline: Heterocyclic Building Block


4,6,8‑Trichloroquinazoline is a tris‑halogenated quinazoline (C₈H₃Cl₃N₂, MW 233.48) bearing chlorine atoms at positions 4, 6 and 8 of the bicyclic ring [1]. The scaffold is synthetically accessed via chlorination of quinazoline precursors and serves as a versatile intermediate for the construction of kinase inhibitor libraries, particularly those targeting EGFR, Aurora A, and GCN2 [2]. Its possession of three distinguishable aryl‑chlorine leaving groups creates an intrinsic potential for sequential, regioselective functionalisation that is absent in less‑substituted analogues.

4,6,8‑Trichloroquinazoline vs. Other Regioisomers


The three chlorine atoms in 4,6,8‑trichloroquinazoline are not electronically equivalent: the C‑4 chlorine is activated by the quinazoline ring nitrogen, while the C‑6 and C‑8 chlorines reside on the benzo ring and show substantially lower reactivity [1]. This built‑in reactivity gradient permits a predictable, sequential substitution pattern (first C‑4, then C‑6/C‑8) that is fundamentally different from the reactivity hierarchy of other regioisomers such as 2,4,7‑trichloroquinazoline, where the C‑7 chlorine is among the most reactive positions [2]. Consequently, simply substituting one trichloroquinazoline isomer for another alters both the order and the ease of functionalisation, compromising the design of multi‑step synthetic routes and the final substitution pattern of the target molecule.

4,6,8‑Trichloroquinazoline Evidence


Higher Thermal Stability than 2,4,7-Regioisomer

The melting point of 4,6,8‑trichloroquinazoline is reported as 149‑151 °C [1]. By contrast, the 2,4,7‑trichloroquinazoline regioisomer melts at a significantly lower temperature of 127 °C . This 22‑24 °C difference is a direct consequence of the distinct molecular packing imposed by the 6,8‑dichloro substitution pattern and translates into superior solid‑state stability at elevated temperatures, which is a practical advantage during storage, shipping, and high‑temperature synthetic transformations.

Thermal properties Melting point Solid-state stability

C-4 Selectivity: Inert C-6 and C-8

Kinetic studies on methoxy‑dehalogenation of quinazolines have established that the relative reactivity of chlorine positions on the benzo ring follows the order 7 > 5 > 6 ≈ 8, with the 6‑ and 8‑positions being the least reactive [1]. In the 4,6,8‑trichloro isomer, this means that the C‑4 chlorine, further activated by the adjacent ring nitrogen, will undergo substitution first, while the C‑6 and C‑8 chlorines remain essentially untouched under mild conditions. The 2,4,7‑regioisomer, in contrast, possesses a highly reactive C‑7 chlorine (the most labile benzo‑position) that competes with the C‑4 leaving group, complicating the control of sequential derivatisation [2].

Regioselectivity Nucleophilic aromatic substitution Kinetics

C-4 Selective Amination for Kinase Libraries

Treatment of 4,6,8‑trichloroquinazoline with a primary or secondary amine under mild conditions results in the selective displacement of the C‑4 chlorine, leaving the C‑6 and C‑8 chlorines intact . This behaviour has been exploited in the preparation of GCN2 kinase inhibitors [1] and EGFR‑targeted agents . While the 2,4,7‑regioisomer also undergoes C‑4‑selective amination, the presence of the reactive C‑7 chlorine has been shown to complicate subsequent cross‑coupling steps due to competing oxidative‑insertion at C‑7 [2]. The 4,6,8‑substitution pattern therefore provides a cleaner starting point for divergent library synthesis.

C‑4 amination Quinazoline derivatisation Kinase inhibitor building block

Research-Grade Purity and Safety Profile

4,6,8‑Trichloroquinazoline is commercially supplied at ≥95% purity (HPLC) by multiple vendors , accompanied by a complete GHS hazard assessment: H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. The closely related 7‑bromo‑4,6,8‑trichloroquinazoline analogue is significantly less available and typically offered only at custom‑synthesis scale , making the non‑brominated trichloro compound the more accessible scaffold for routine medicinal chemistry campaigns.

Purity specification GHS classification Procurement readiness

4,6,8‑Trichloroquinazoline Applications


Divergent Synthesis of Kinase Inhibitor Libraries

The selective C‑4 amination of 4,6,8‑trichloroquinazoline (Section 3, Item 3) provides a rapid entry into 4‑amino‑6,8‑dichloroquinazoline intermediates, which can subsequently be elaborated at the 6‑ and 8‑positions via cross‑coupling or nucleophilic substitution. This strategy is directly applicable to the preparation of GCN2 and EGFR inhibitor candidates [1].

Automated High-Temperature Synthesis

The higher melting point of 4,6,8‑trichloroquinazoline relative to the 2,4,7‑regioisomer (Section 3, Item 1) reduces the risk of melting or sintering during long‑term storage and high‑temperature reactions, making it better suited for automated parallel synthesis platforms that operate at elevated temperatures.

SAR Studies with Benzo-Ring Inertness

Because the C‑6 and C‑8 chlorines are kinetically deactivated (Section 3, Item 2), researchers can install a pharmacophore at C‑4 while retaining two chlorine handles for late‑stage diversification, enabling a systematic SAR exploration of the benzo‑ring substitution without premature functionalisation.

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